4-Ethoxy-2-methoxybenzoyl chloride
Description
4-Ethoxy-2-methoxybenzoyl chloride is an aromatic acyl chloride derivative with a benzoyl chloride core substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 2-positions of the benzene ring, respectively. Its molecular formula is C₁₀H₁₁ClO₃, and its molecular weight is approximately 214.45 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, and other derivatives via nucleophilic acyl substitution. The ethoxy and methoxy substituents influence its electronic and steric properties, modulating reactivity and solubility compared to simpler benzoyl chlorides .
Properties
CAS No. |
195507-73-4 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
4-ethoxy-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
WYUJXCYKYPLTBL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)OC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)OC |
Synonyms |
Benzoyl chloride, 4-ethoxy-2-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 4-ethoxy-2-methoxybenzoyl chloride and related compounds:
Key Observations
Molecular Weight and Complexity :
- 4-Ethoxy-2-methoxybenzoyl chloride has the highest molecular weight (214.45 g/mol) among the listed compounds due to its dual alkoxy substituents. This contrasts with the simpler 2-methylbenzoyl chloride (154.59 g/mol) and 4-methoxyphenacyl chloride (184.61 g/mol) .
- The phenacyl chloride group in 4-methoxyphenacyl chloride introduces an additional carbonyl moiety, distinguishing it from benzoyl chloride derivatives.
Substituent Effects on Reactivity: Electron-Donating Groups: The methoxy and ethoxy groups in 4-ethoxy-2-methoxybenzoyl chloride are strong electron donors via resonance, which deactivate the aromatic ring and reduce electrophilic substitution reactivity. Steric Effects: The bulkier ethoxy group at the 4-position may introduce steric hindrance, affecting reaction kinetics in nucleophilic acyl substitution compared to smaller substituents (e.g., methyl in 2-methylbenzoyl chloride).
Physical State and Handling: 4-Methoxyphenacyl chloride is a solid at room temperature (mp 98–100°C), whereas 2-methylbenzoyl chloride is a liquid (bp 213°C). This suggests that alkoxy substituents increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
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